Cas no 26638-56-2 (6,11-Dihydro-6-methyl-dibenzoc,f1,2thiazepin-11-ol 5,5-Dioxide)
26638-56-2 structure
Product Name:6,11-Dihydro-6-methyl-dibenzoc,f1,2thiazepin-11-ol 5,5-Dioxide
Numero CAS:26638-56-2
MF:C14H13NO3S
MW:275.322922468185
CID:267618
PubChem ID:213534
Update Time:2025-07-21
6,11-Dihydro-6-methyl-dibenzoc,f1,2thiazepin-11-ol 5,5-Dioxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide
- 6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-ol
- Dibenzo[c,f][1,2]thiazepin-11-ol,6,11-dihydro-6-methyl-, 5,5-dioxide
- 5,11-Dihydro-10,10-dioxo-5-hydroxy-11-methyl-dibenzo-<c,f>-thiazepin
- 6,11-dihydro-11-hydroxy-6-methyl-dibenzo<c,f><1,2>thiazepine S,S-dioxide
- FT-0667002
- Dibenzo(c,f)(1,2)thiazepin-11-ol, 6,11-dihydro-6-methyl-, 5,5-dioxide
- 6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide
- 6-methyl-5, 5-dioxo-11H-benzo[c][1, 2]benzothiazepin-11-ol
- 26638-56-2
- AKOS030254612
- SCHEMBL19194596
- DTXSID50949470
- 6,11-Dihydro-11-hydroxy-6-methyl-dibenzo(c,f)(1,2)thiazepine S,S-dioxide
- 11-hydroxy-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide
- 11-Hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
- 6,11-Dihydro-6-methyl-dibenzoc,f1,2thiazepin-11-ol 5,5-Dioxide
-
- Inchi: 1S/C14H13NO3S/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)19(15,17)18/h2-9,14,16H,1H3
- Chiave InChI: UOFSLQBECAIORT-UHFFFAOYSA-N
- Sorrisi: S1(C2C=CC=CC=2C(C2C=CC=CC=2N1C)O)(=O)=O
Proprietà calcolate
- Massa esatta: 275.06200
- Massa monoisotopica: 275.062
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 431
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66A^2
- XLogP3: 1.5
Proprietà sperimentali
- Densità: 1.387
- Punto di ebollizione: 455.2°C at 760 mmHg
- Punto di infiammabilità: 229.1°C
- Indice di rifrazione: 1.655
- PSA: 65.99000
- LogP: 3.05260
6,11-Dihydro-6-methyl-dibenzoc,f1,2thiazepin-11-ol 5,5-Dioxide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | D449260-5mg |
6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide |
26638-56-2 | 5mg |
$ 150.00 | 2023-04-14 | ||
| TRC | D449260-10mg |
6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide |
26638-56-2 | 10mg |
$ 190.00 | 2023-04-14 | ||
| TRC | D449260-25mg |
6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide |
26638-56-2 | 25mg |
$ 437.00 | 2023-04-14 | ||
| TRC | D449260-50mg |
6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide |
26638-56-2 | 50mg |
$ 833.00 | 2023-04-14 | ||
| TRC | D449260-100mg |
6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide |
26638-56-2 | 100mg |
$ 1487.00 | 2023-04-14 | ||
| A2B Chem LLC | AF63297-100mg |
6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide |
26638-56-2 | 100mg |
$858.00 | 2023-12-31 |
6,11-Dihydro-6-methyl-dibenzoc,f1,2thiazepin-11-ol 5,5-Dioxide Letteratura correlata
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
26638-56-2 (6,11-Dihydro-6-methyl-dibenzoc,f1,2thiazepin-11-ol 5,5-Dioxide) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti